Serdemetan
Overview
Description
Serdemetan, also known as JNJ-26854165, is a novel small molecule that has garnered significant attention in the field of oncology. It was originally isolated for its ability to induce the tumor suppressor protein p53, showing potent activity in various preclinical models. This compound induces S-phase arrest and apoptosis in both wild-type and mutant tumors, making it a promising candidate for cancer therapy .
Scientific Research Applications
Serdemetan has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p53 pathway and its regulation.
Biology: Investigated for its effects on cell cycle arrest and apoptosis in cancer cells.
Medicine: Undergoing clinical trials for the treatment of various cancers, including solid tumors and leukemia.
Industry: Potential use in the development of new cancer therapies and as a lead compound for drug discovery
Mechanism of Action
Serdemetan is an antagonist to Mdm2 . It was anticipated to promote the activation of p53 . While regulation of p53 by Mdm2 is important, Mdm2 also regulates numerous proteins involved in diverse cellular functions . Treatment of cells with this compound under hypoxia resulted in a decrease in HIF1α levels .
Safety and Hazards
Serdemetan is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . During a study, grade 3 QTc prolongation was the most common dose-limiting toxicity and nausea (66.2%) was the most frequent treatment-emergent adverse event .
Preparation Methods
Synthetic Routes and Reaction Conditions: Serdemetan is synthesized through a multi-step process involving the formation of an indole ring and subsequent functionalization. The key steps include:
- Formation of the indole ring through Fischer indole synthesis.
- Functionalization of the indole ring with an ethanamine side chain.
- Coupling of the indole derivative with a pyridine ring to form the final compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Using high-yielding reactions to minimize waste.
- Employing cost-effective reagents and solvents.
- Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Serdemetan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound, which can have varying biological activities .
Comparison with Similar Compounds
Nutlin-3: Another Mdm2 antagonist that elevates p53 levels through inhibition of Mdm2-p53 binding.
MI-219: A small molecule inhibitor of the Mdm2-p53 interaction.
RG7112: A potent Mdm2 antagonist with similar mechanisms of action.
Uniqueness of Serdemetan: this compound is unique in its ability to induce p53 in both wild-type and mutant tumors, making it a versatile compound for cancer therapy. Additionally, its effects on the Mdm2-HIF1α axis provide a novel mechanism of action that is not observed with other Mdm2 antagonists .
Properties
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSUKYESLWKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236830 | |
Record name | Serdemetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881202-45-5 | |
Record name | Serdemetan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serdemetan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12027 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Serdemetan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERDEMETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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